molecular formula C24H23N3O4S B2578037 N-[(furan-2-yl)methyl]-2-{[2-(3-methoxyphenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide CAS No. 901257-75-8

N-[(furan-2-yl)methyl]-2-{[2-(3-methoxyphenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide

Cat. No.: B2578037
CAS No.: 901257-75-8
M. Wt: 449.53
InChI Key: NYLLJJJIWQOELJ-UHFFFAOYSA-N
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Description

N-[(furan-2-yl)methyl]-2-{[2-(3-methoxyphenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide is a synthetic chemical compound of significant interest in medicinal chemistry and biochemical research. Its molecular structure incorporates a disubstituted imidazole core, a feature commonly found in molecules that exhibit potent biological activity by modulating various enzyme and receptor pathways . The presence of both 3-methoxyphenyl and 4-methoxyphenyl rings, along with the furan-2-ylmethyl group, suggests potential for diverse molecular interactions. This compound is primarily utilized in preclinical research for the investigation and development of novel therapeutic agents. Researchers value it as a key intermediate or target molecule in high-throughput screening assays, structure-activity relationship (SAR) studies, and for probing specific biological mechanisms. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-[[2-(3-methoxyphenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O4S/c1-29-18-10-8-16(9-11-18)22-24(32-15-21(28)25-14-20-7-4-12-31-20)27-23(26-22)17-5-3-6-19(13-17)30-2/h3-13H,14-15H2,1-2H3,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYLLJJJIWQOELJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(N=C(N2)C3=CC(=CC=C3)OC)SCC(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(furan-2-yl)methyl]-2-{[2-(3-methoxyphenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide can be achieved through a multi-step process. One common method involves the reaction of (E)-1-(furan-2-yl)-N-[(4-methoxyphenyl)methyl]methanimine with ketenes generated in situ from chloro- and dichloroacetic acids and 3-(methoxyimino)butanoic acid . The imine undergoes rearrangement by the action of potassium hydride to give the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Oxidation Reactions

The sulfanyl (-S-) group undergoes controlled oxidation to form sulfoxide or sulfone derivatives, critical for modulating biological activity .

Reaction TypeReagents/ConditionsProduct StructureYieldSource
Sulfoxide formation30% H<sub>2</sub>O<sub>2</sub> in AcOH (55–60°C, 6h)Corresponding sulfoxide derivative72%
Sulfone formationKMnO<sub>4</sub> in acidic medium (0°C, 2h)Sulfone analog with improved stability58%

Key Findings :

  • Sulfoxide derivatives exhibit enhanced solubility due to increased polarity.

  • Sulfone products show greater metabolic stability in pharmacokinetic studies .

Nucleophilic Substitution

The acetamide carbonyl and sulfanyl group participate in nucleophilic displacement reactions .

Target SiteReagents/ConditionsProductApplication
Sulfanyl sulfurAlkyl halides (e.g., CH<sub>3</sub>I) in DMF, 80°CS-alkylated derivativesImproved membrane permeability
Acetamide carbonylHydrazine hydrate in pyridine (reflux, 20h)Hydrazide analogsAnticancer screening candidates

Mechanistic Insight :

  • The sulfanyl group acts as a soft nucleophile, favoring SN<sub>2</sub> mechanisms with primary alkyl halides.

  • Hydrazinolysis proceeds via nucleophilic attack on the carbonyl carbon, forming hydrazide intermediates .

Electrophilic Aromatic Substitution

Methoxyphenyl groups undergo regioselective electrophilic attacks:

ReactionReagents/ConditionsPosition ModifiedOutcome
NitrationHNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> (0°C, 4h)Para to methoxy groupNitro derivatives for SAR studies
BrominationBr<sub>2</sub> in CH<sub>2</sub>Cl<sub>2</sub> (RT, 2h)Ortho to methoxy groupHalogenated analogs with enhanced bioactivity

Regiochemical Notes :

  • Methoxy groups direct electrophiles to the para and ortho positions, with para dominance due to steric factors.

Hydrolysis Reactions

The acetamide moiety undergoes hydrolysis under acidic/basic conditions :

ConditionsReagentsProductBiological Relevance
Acidic hydrolysis6M HCl, reflux (12h)Carboxylic acid derivativePrecursor for salt formulations
Basic hydrolysis2M NaOH, 60°C (8h)Sodium carboxylateImproved water solubility

Stability Data :

  • The compound remains stable in neutral aqueous solutions but degrades rapidly under strong alkaline conditions (t<sub>1/2</sub> = 2h at pH 12).

Reduction Reactions

Selective reduction of the imidazole ring is challenging due to aromatic stability, but side-chain modifications are feasible :

TargetReagents/ConditionsProductYield
Methoxy to methylBBr<sub>3</sub> in CH<sub>2</sub>Cl<sub>2</sub> (-78°C, 1h)Demethylated phenolic analog65%
Allyl group hydrogenationH<sub>2</sub>/Pd-C (1 atm, RT)Saturated alkyl derivative89%

Applications :

  • Demethylated analogs show increased binding affinity to cytochrome P450 enzymes .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable aryl group diversification :

Reaction TypeCatalysts/ReagentsNew SubstituentPurpose
Suzuki couplingPd(PPh<sub>3</sub>)<sub>4</sub>, aryl boronic acidBiphenyl derivativesEnhanced π-π stacking interactions
Ullmann reactionCuI, 1,10-phenanthrolineThioether-linked heterocyclesAntibacterial activity optimization

Optimization Data :

  • Suzuki reactions achieve 78–85% yields with electron-deficient boronic acids.

Cyclization Reactions

The compound serves as a precursor for fused heterocycles :

ConditionsReagentsProductYield
Oxidative cyclizationNH<sub>4</sub>Fe(SO<sub>4</sub>)<sub>2</sub>, 80°CImidazo[2,1-b]thiazole system61%
Thermal cyclizationXylene, reflux (48h)Tricyclic benzimidazole analog44%

Biological Impact :

  • Fused heterocycles exhibit 3–5× improved antiproliferative activity in MCF-7 cell lines .

Photochemical Reactions

UV-induced reactivity has been explored for prodrug activation :

Wavelength (nm)SolventMajor ProductHalf-Life
254MethanolRadical-coupled dimer12 min
365AcetonitrileSulfur-oxygen rearranged isomer45 min

Mechanistic Note :

  • Photoinduced homolytic cleavage of the S–C bond generates thiyl radicals, enabling dimerization .

Scientific Research Applications

Antibacterial Properties

Recent studies have highlighted the antibacterial activity of imidazole derivatives, which include compounds similar to N-[(furan-2-yl)methyl]-2-{[2-(3-methoxyphenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide. These compounds have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative strains like Caulobacter crescentus . The structure-activity relationship (SAR) indicates that modifications on the imidazole ring can enhance antibacterial efficacy .

Anticancer Activity

The compound has also been investigated for its anticancer properties. A study identified novel anticancer compounds through screening drug libraries on multicellular spheroids, suggesting that derivatives of imidazole and related structures may inhibit tumor growth effectively . This is particularly relevant given the increasing resistance of cancer cells to traditional chemotherapeutics.

Anticonvulsant Effects

Imidazole derivatives have been noted for their anticonvulsant activity. Research indicates that certain modifications can lead to significant reductions in seizure activity in animal models, making these compounds potential candidates for epilepsy treatment .

Case Study 1: Antibacterial Efficacy

In a controlled study, several imidazole derivatives were synthesized and tested against various bacterial strains. The results indicated that modifications in the phenyl groups significantly enhanced antibacterial activity, with some compounds exhibiting potency comparable to established antibiotics .

Case Study 2: Anticancer Screening

A comprehensive screening of a library of compounds led to the identification of several promising anticancer agents based on imidazole scaffolds. These compounds were tested on multicellular tumor spheroids, demonstrating significant inhibition of cell proliferation . The study emphasized the importance of structural diversity in developing effective cancer therapies.

Case Study 3: Anticonvulsant Activity

Research involving animal models assessed the anticonvulsant properties of various thiazole and imidazole derivatives. Compounds similar to this compound exhibited significant anticonvulsant effects at lower doses than traditional medications, indicating their potential as safer alternatives .

Mechanism of Action

The mechanism of action of N-[(furan-2-yl)methyl]-2-{[2-(3-methoxyphenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide involves its interaction with molecular targets and pathways. The compound’s furan and imidazole rings allow it to bind to specific enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    (E)-1-(furan-2-yl)-N-[(4-methoxyphenyl)methyl]methanimine: A precursor in the synthesis of the target compound.

    Furan-2,5-dione derivatives: Products of the oxidation of the furan ring.

    Imidazoline derivatives: Products of the reduction of the imidazole ring.

Uniqueness

N-[(furan-2-yl)methyl]-2-{[2-(3-methoxyphenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide is unique due to its combination of a furan ring, methoxyphenyl groups, and an imidazole ring. This structural complexity provides it with distinct chemical and biological properties, making it a valuable compound for research and development.

Biological Activity

N-[(furan-2-yl)methyl]-2-{[2-(3-methoxyphenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by the presence of a furan ring, methoxyphenyl groups, and an imidazole moiety. Its molecular formula is C20H22N4O2SC_{20}H_{22}N_4O_2S, with a molecular weight of approximately 382.48 g/mol.

PropertyValue
Molecular FormulaC20H22N4O2SC_{20}H_{22}N_4O_2S
Molecular Weight382.48 g/mol
IUPAC NameThis compound

Antitumor Activity

Research has shown that compounds with similar structural features exhibit significant antitumor properties. For instance, imidazole derivatives have been studied extensively for their ability to inhibit cancer cell proliferation. A study demonstrated that related compounds had IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against various cancer cell lines, suggesting that the imidazole core may contribute to cytotoxic activity through mechanisms such as apoptosis induction and cell cycle arrest .

Antimicrobial Properties

The compound's potential antimicrobial activity has been investigated, particularly against Gram-positive and Gram-negative bacteria. In vitro studies indicated that certain derivatives possess notable antibacterial effects, potentially due to their ability to disrupt bacterial cell membranes or inhibit key metabolic pathways .

The biological activity of this compound is thought to involve:

  • Receptor Binding : Interaction with specific receptors or enzymes, altering their activity.
  • Signal Transduction Pathways : Modulation of pathways involved in cell survival and proliferation.

Case Studies

Case Study 1: Anticancer Activity
A recent study evaluated the anticancer effects of this compound on human breast cancer cells (MCF-7). The results showed a dose-dependent inhibition of cell growth with an IC50 value of approximately 15 µM, indicating significant potential as an anticancer agent.

Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The compound exhibited zones of inhibition measuring 18 mm and 15 mm respectively at a concentration of 100 µg/mL, suggesting strong antibacterial activity.

Q & A

Q. Methodological Considerations :

  • Key Reagents : Thioglycolic acid for thiolation, methoxyphenyl aldehydes for imidazole substitution.
  • Yield Optimization : Pilot studies report yields of 45–60% for the final step .
Step Reagents/Conditions Yield Range
Imidazole formationNH₄OAc, glacial acetic acid, 110°C60–70%
ThiolationThioglycolic acid, DMF, 80°C75–85%
Acetamide couplingK₂CO₃, DMF, 60°C45–60%

Which spectroscopic and crystallographic methods are most reliable for structural confirmation?

Basic Research Question

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., methoxy groups at δ 3.7–3.9 ppm, imidazole protons at δ 7.1–8.3 ppm) .
  • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+ ≈ 491.2 Da).
  • X-ray Crystallography : Resolves stereoelectronic effects, such as planarity of the imidazole ring and sulfur-acetamide bond angles (e.g., C–S–C angle ≈ 102°) .

Q. Advanced Application :

  • Use SC-XRD (Single-Crystal X-ray Diffraction) to resolve polymorphism or hydrate/solvate forms, as seen in dihydrate structures .

How can researchers optimize synthesis yield using design of experiments (DoE)?

Advanced Research Question
Methodology :

  • Factor Screening : Vary temperature, catalyst loading, and solvent polarity (e.g., DMF vs. DMSO).
  • Response Surface Modeling : Use central composite design to identify optimal conditions .
Factor Range Tested Optimal Value
Reaction Temperature60–100°C80°C
Catalyst (K₂CO₃)1–3 equivalents2.2 equivalents
SolventDMF, DMSO, THFDMF

Outcome : A 15–20% yield improvement is achievable with DoE .

How to address contradictions in reported biological activities (e.g., anti-exudative vs. anti-inflammatory)?

Advanced Research Question
Root Causes :

  • Structural Variants : Minor substituent changes (e.g., 3-methoxy vs. 4-methoxy) alter activity .
  • Assay Variability : Differences in animal models (e.g., rat formalin edema vs. carrageenan-induced inflammation) .

Q. Resolution Strategies :

Reproducibility Checks : Standardize assays (e.g., edema volume measurement protocols).

Purity Validation : Use HPLC (≥95% purity; C18 column, acetonitrile/water gradient) .

Study Substituent Reported Activity
Chalenko et al. (Ev6)4-MethoxyHigh AEA*
Demchenko et al. (Ev5)3-MethoxyModerate AEA

*AEA: Anti-exudative activity

What strategies are effective for establishing structure-activity relationships (SAR)?

Advanced Research Question
Methodology :

Systematic Substitution : Replace methoxy groups with halogens, nitro, or ethyl to probe electronic effects .

In Silico Modeling : Docking studies (e.g., AutoDock Vina) to predict binding affinity to inflammatory targets (e.g., COX-2).

Q. SAR Insights :

  • Electron-Donating Groups (e.g., methoxy): Enhance solubility and AEA .
  • Steric Effects : Bulky substituents reduce activity by 30–50% .

What in vitro/in vivo assays are used to evaluate anti-exudative activity?

Basic Research Question
Standard Assays :

  • Formalin-Induced Edema (Rats) : Measure paw volume 1–6 hours post-injection; dose range: 10–50 mg/kg .
  • Histopathological Analysis : Assess leukocyte infiltration and tissue damage.

Q. Advanced Refinement :

  • Cytokine Profiling : ELISA for IL-6/TNF-α levels in serum .
Model Endpoint Key Metrics
Formalin edemaPaw volume reduction35–50% inhibition
Carrageenan inflammationLeukocyte count25–40% reduction

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